![molecular formula C22H17F2N5S B2985843 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1326900-52-0](/img/no-structure.png)
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C22H17F2N5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives, including those containing a benzofuran moiety, has been explored through reactions involving sodium salts of specific precursors with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These pathways highlight the versatility of the core structure in generating diverse heterocyclic frameworks with potential biological activity (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Anticonvulsant Activity
Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, synthesized from phenylacetonitriles, has demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This work elucidates the potential therapeutic applications of pyrazine derivatives in epilepsy treatment (Kelley et al., 1995).
Anticancer Activity
The creation of pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising results in anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. The study indicates the significant potential of such compounds in the development of new cancer therapies (Abdellatif et al., 2014).
Antimicrobial Activity
A series of new pyrazoline and pyrazole derivatives, including triazolo[3,4-c][1,2,4]triazine derivatives, have been synthesized and tested for their antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Hassan, 2013).
Molecular Docking Studies
Investigations into piperazine and triazolo-pyrazine derivatives have included molecular docking studies to evaluate their potential as antimicrobial agents. This approach helps in understanding the molecular interactions that underpin the antimicrobial efficacy of these compounds (Patil et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole, which is then coupled with 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine to form the final product.", "Starting Materials": [ "2,5-difluorobenzyl chloride", "sodium thiolate", "3,4-dimethylphenylhydrazine", "acetic anhydride", "sodium acetate", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole", "- Dissolve 2,5-difluorobenzyl chloride in ethyl acetate and add sodium thiolate.", "- Stir the mixture at room temperature for 24 hours.", "- Extract the product with ethyl acetate and wash with water.", "- Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole as a white solid.", "Step 2: Synthesis of 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine", "- Dissolve 3,4-dimethylphenylhydrazine in acetic anhydride and add sodium acetate.", "- Stir the mixture at room temperature for 24 hours.", "- Add sodium nitrite to the mixture and stir for 30 minutes.", "- Add sulfuric acid and stir for 30 minutes.", "- Add sodium bicarbonate and extract the product with ethyl acetate.", "- Wash the organic layer with water and dry over sodium sulfate.", "- Evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine as a yellow solid.", "Step 3: Coupling of 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole and 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine", "- Dissolve 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole and 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine in ethyl acetate.", "- Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for 24 hours.", "- Extract the product with ethyl acetate and wash with water.", "- Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain '3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' as a white solid." ] } | |
| 1326900-52-0 | |
Formule moléculaire |
C22H17F2N5S |
Poids moléculaire |
421.47 |
Nom IUPAC |
5-[(2,5-difluorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C22H17F2N5S/c1-13-3-4-15(9-14(13)2)19-11-20-21-25-26-22(28(21)7-8-29(20)27-19)30-12-16-10-17(23)5-6-18(16)24/h3-11H,12H2,1-2H3 |
Clé InChI |
FTAMDLYZJFUBSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=C(C=CC(=C5)F)F)C3=C2)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



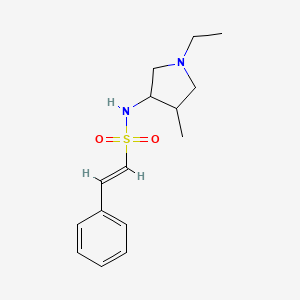
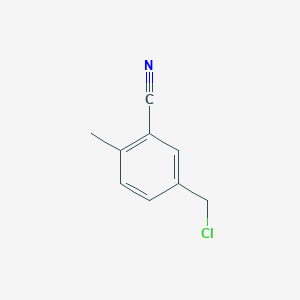
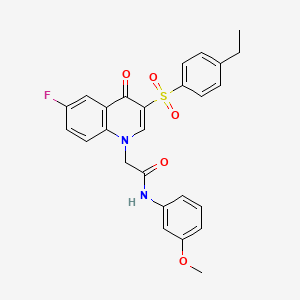
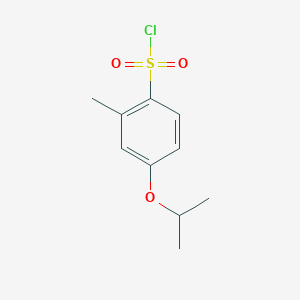
![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)
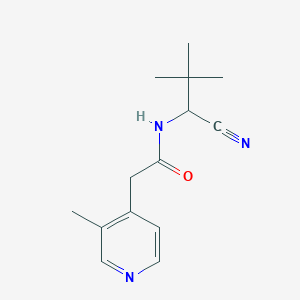
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)

![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
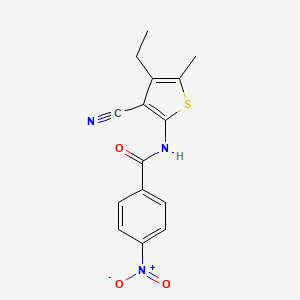
![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)
